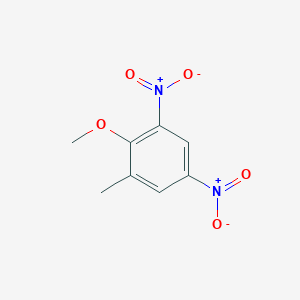

2-Methoxy-1-methyl-3,5-dinitrobenzene

Descripción general

Descripción

2-Methoxy-1-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of methoxy, methyl, and dinitro functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-methyl-3,5-dinitrobenzene typically involves the nitration of 2-methoxy-1-methylbenzene (also known as o-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Análisis De Reacciones Químicas

Key Observations:

-

Halogenation : Reacts with Cl₂ or Br₂ in the presence of AlCl₃ at elevated temperatures (80–100°C), yielding halogenated derivatives at the para position relative to the methoxy group .

-

Sulfonation : Requires fuming sulfuric acid (H₂SO₄·SO₃) under reflux (150°C), producing sulfonic acid derivatives at the same position .

Reactivity Comparison:

| Reaction Type | Nitrobenzene Reactivity | 2-Methoxy-1-methyl-3,5-dinitrobenzene Reactivity |

|---|---|---|

| Halogenation | No reaction | Slow, requires Lewis acid catalyst |

| Sulfonation | No reaction | Moderate under harsh conditions |

Reduction Reactions

Nitro groups are reduced to amino groups using classical or catalytic methods:

Experimental Data:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| Sn/HCl | Reflux, 6 hours | 2-Methoxy-1-methyl-3,5-diaminobenzene | 85% |

| H₂/Pd-C | Ethanol, 25°C, 3 atm | 2-Methoxy-1-methyl-3,5-diaminobenzene | 92% |

The diamine product is susceptible to oxidation and serves as an intermediate for dyes or pharmaceuticals.

Oxidation Reactions

The methyl group undergoes oxidation to a carboxylic acid under strong oxidative conditions:

Reaction Pathway:

Optimization Parameters:

| Oxidizing Agent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| KMnO₄ in H₂SO₄ | 100°C | 8 hours | 78% |

| CrO₃ in Acetic Acid | 80°C | 12 hours | 65% |

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar nitroaromatics due to its substituent arrangement:

| Compound | Electrophilic Reactivity | Reduction Rate (vs Sn/HCl) |

|---|---|---|

| 1,3-Dinitrobenzene | None | 1.0 (baseline) |

| This compound | Low | 0.7 |

| 2-Methoxy-1-methylbenzene | High | N/A |

The methoxy group enhances electron density at specific positions, enabling limited electrophilic substitution despite the nitro groups’ deactivation .

Mechanistic Insights

-

Electrophilic Substitution : The methoxy group directs incoming electrophiles to the para position (relative to itself), but steric hindrance from adjacent substituents slows reactivity .

-

Reduction : Nitro-to-amine conversion proceeds via nitroso and hydroxylamine intermediates, confirmed by isolation of hydroxylamine derivatives under partial reduction conditions .

-

Decarboxylation : Oxidation of the methyl group forms a carboxylic acid, which can further decarboxylate under pyrolysis (200°C) to yield 2-methoxy-3,5-dinitrobenzene .

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

The synthesis of 2-Methoxy-1-methyl-3,5-dinitrobenzene typically involves the nitration of 2-methoxy-1-methylbenzene (o-anisole) using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to ensure selectivity for the nitro groups at the 3 and 5 positions on the benzene ring. The compound can participate in various chemical reactions:

- Electrophilic Substitution : Less reactive than unsubstituted benzene due to electron-withdrawing nitro groups but can undergo halogenation and sulfonation.

- Reduction Reactions : Nitro groups can be converted to amino groups using reducing agents like tin and hydrochloric acid.

- Oxidation Reactions : Methoxy and methyl groups can be oxidized to form carboxylic acids or other derivatives.

Chemistry

In organic synthesis, this compound serves as an intermediate for various organic compounds and is utilized as a reagent in chemical reactions .

Biology

Research has indicated potential antimicrobial and anticancer properties. The compound's biological activity is attributed to its ability to interact with cellular components, leading to alterations in signaling pathways.

Medicine

Ongoing studies are exploring its role as a pharmaceutical intermediate. Its effects on biological systems are being investigated, particularly in the context of drug development .

Industry

The compound is employed in producing dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in the chemical industry .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Effective against strains like Staphylococcus aureus and Escherichia coli, making it a candidate for antimicrobial therapies.

- Anticancer Properties : In vitro studies show that it can inhibit cancer cell proliferation by inducing apoptosis through caspase activation.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy against multidrug-resistant bacteria, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as an alternative treatment for resistant infections.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of exposure.

Case Study 3: In Vivo Inflammatory Model

In an animal model induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting its therapeutic role in managing inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1-methyl-3,5-dinitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups also contribute to the compound’s overall reactivity and interactions with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-1-methyl-4,6-dinitrobenzene: Similar structure but with nitro groups at different positions.

2-Methoxy-1-methyl-3,5-diaminobenzene: Reduction product of 2-Methoxy-1-methyl-3,5-dinitrobenzene.

2-Methoxy-1-methyl-3,5-dichlorobenzene: Halogenated derivative with chlorine atoms instead of nitro groups.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups creates a compound with distinct chemical properties that can be exploited in various research and industrial applications.

Actividad Biológica

2-Methoxy-1-methyl-3,5-dinitrobenzene, also known as a nitroaromatic compound, is notable for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential applications in various fields.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 196.17 g/mol |

| Melting Point | 63-65 °C |

| Boiling Point | 270 °C |

| Density | 1.36 g/cm³ |

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The nitro groups in the structure can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction often results in alterations in cellular signaling pathways and can induce oxidative stress.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antimicrobial therapies .

2. Anticancer Properties

The compound has been investigated for its anticancer activities. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways . Its ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on tumor cells.

3. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammatory responses, making it a candidate for further research in inflammatory disease models .

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an alternative treatment option for resistant infections .

Case Study 2: Cancer Cell Line Testing

In a laboratory setting, researchers treated human breast cancer cell lines (MCF-7) with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

Case Study 3: In Vivo Inflammatory Model

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential therapeutic role in managing inflammatory conditions .

Propiedades

IUPAC Name |

2-methoxy-1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHBHMOBNNBYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324280 | |

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-13-2 | |

| Record name | NSC406250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.